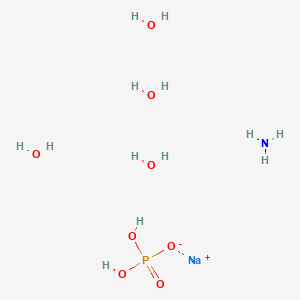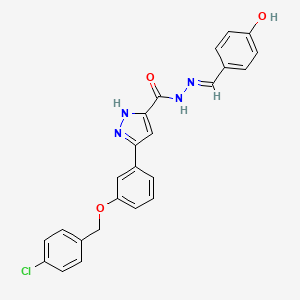
TFB, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4’-(N-(4-sec-butylphenyl)diphenylamine)], commonly known as TFB, AldrichCPR, is an ambipolar polymer. It is primarily used as a hole transporting layer in various optoelectronic applications. This compound has a band gap of approximately 2.7 electron volts and can function as an electron-dominant polymer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TFB involves the polymerization of 9,9-dioctylfluorene with N-(4-sec-butylphenyl)diphenylamine. The reaction typically occurs in the presence of a catalyst under controlled conditions to ensure the formation of the desired polymer structure. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of TFB follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The polymer is then purified and processed into the desired form, such as powders or films, for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
TFB undergoes several types of chemical reactions, including:
Oxidation: TFB can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired modifications .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce halogen atoms or other functional groups into the polymer .
Applications De Recherche Scientifique
TFB has a wide range of scientific research applications, including:
Chemistry: Used as a hole transporting layer in organic light-emitting diodes (OLEDs) and quantum dot displays.
Biology: Employed in biosensors for detecting various biological molecules.
Medicine: Investigated for use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the production of solar cells and other optoelectronic devices.
Mécanisme D'action
The mechanism by which TFB exerts its effects involves its ability to transport holes (positive charge carriers) efficiently. This property is crucial in optoelectronic devices, where TFB facilitates the movement of charge carriers, enhancing the device’s performance. The molecular targets and pathways involved include the interaction of TFB with other layers in the device, such as the electron transporting layer and the active layer, to optimize charge transport and recombination .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to TFB include:
- Poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate) (PEDOT:PSS)
- Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT)
- Poly(3-hexylthiophene) (P3HT)
Uniqueness
TFB is unique due to its high hole mobility, low electron affinity, and high ionization potential. These properties make it an excellent hole transporting material, providing efficient charge transport and enhancing the performance of optoelectronic devices. Additionally, TFB’s ability to act as both a hole transporter and an electron blocker sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C53H67N |
|---|---|
Poids moléculaire |
718.1 g/mol |
Nom IUPAC |
N-(4-butan-2-ylphenyl)-4-methyl-N-[4-(7-methyl-9,9-dioctylfluoren-2-yl)phenyl]aniline |
InChI |
InChI=1S/C53H67N/c1-7-10-12-14-16-18-36-53(37-19-17-15-13-11-8-2)51-38-41(5)22-34-49(51)50-35-27-45(39-52(50)53)44-25-32-48(33-26-44)54(46-28-20-40(4)21-29-46)47-30-23-43(24-31-47)42(6)9-3/h20-35,38-39,42H,7-19,36-37H2,1-6H3 |
Clé InChI |
LMXSDGRJIJNLIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(C2=C(C=CC(=C2)C)C3=C1C=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C(C)CC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR](/img/structure/B12043156.png)

![2-[[2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12043170.png)

![N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043184.png)


![N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12043201.png)


![2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12043213.png)


![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043237.png)
